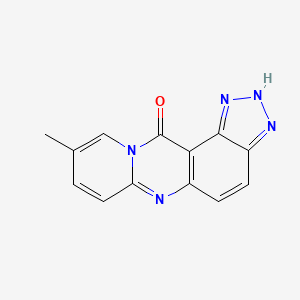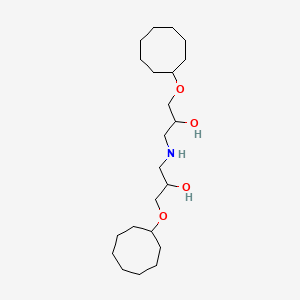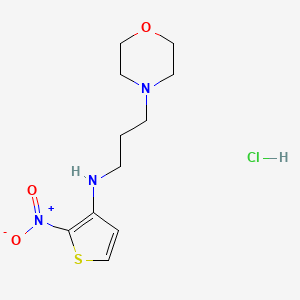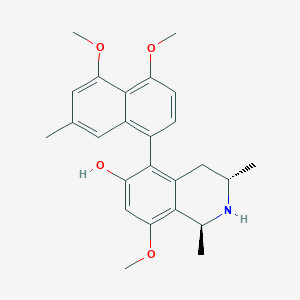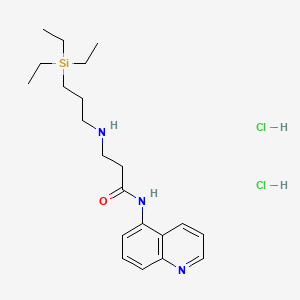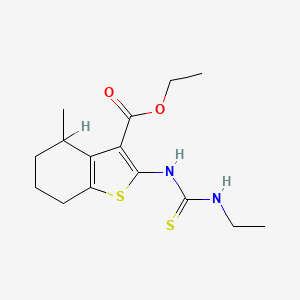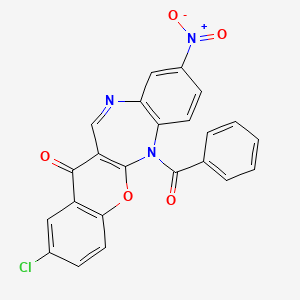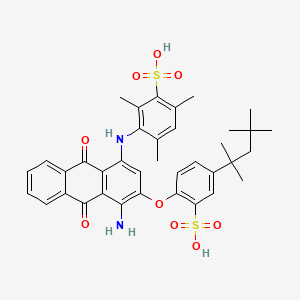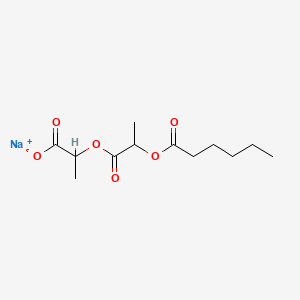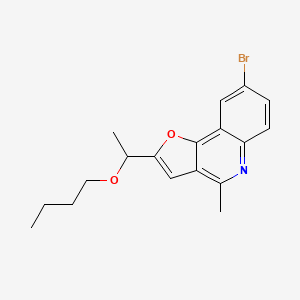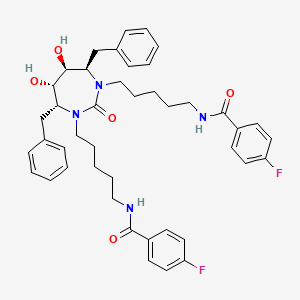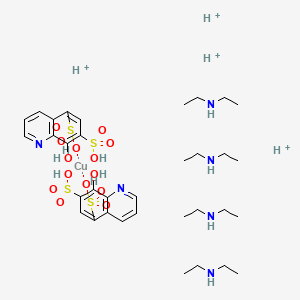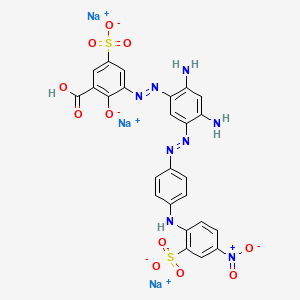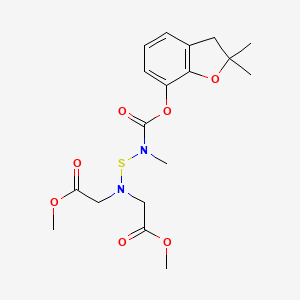
Glycine, N-(((((2,3-dihydro-2,2-dimethyl-7-benzofuranyl)oxy)carbonyl)methylamino)thio)-N-(2-methoxy-2-oxoethyl)-, methyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Glycine, N-(((((2,3-dihydro-2,2-dimethyl-7-benzofuranyl)oxy)carbonyl)methylamino)thio)-N-(2-methoxy-2-oxoethyl)-, methyl ester is a complex organic compound It is characterized by its unique structure, which includes a benzofuran ring, a glycine derivative, and various functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Glycine, N-(((((2,3-dihydro-2,2-dimethyl-7-benzofuranyl)oxy)carbonyl)methylamino)thio)-N-(2-methoxy-2-oxoethyl)-, methyl ester typically involves multiple steps:
Formation of the Benzofuran Ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the Glycine Derivative: The glycine derivative is introduced through a condensation reaction, often using coupling agents like EDCI or DCC.
Functional Group Modifications: Various functional groups are introduced or modified through reactions such as esterification, amidation, and thiolation.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzofuran ring or the sulfur-containing moiety.
Reduction: Reduction reactions can target the carbonyl groups or other reducible functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule.
Common Reagents and Conditions
Oxidizing Agents: KMnO₄, H₂O₂
Reducing Agents: NaBH₄, LiAlH₄
Substitution Reagents: Halides, nucleophiles like amines or thiols
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
科学的研究の応用
Chemistry
In chemistry, this compound can be used as a building block for more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and reaction mechanisms.
Biology
In biological research, the compound might be studied for its interactions with enzymes or receptors. Its structural features could make it a candidate for drug development or biochemical assays.
Medicine
Potential medical applications include its use as a therapeutic agent or a diagnostic tool. Its interactions with biological targets could lead to the development of new treatments for various diseases.
Industry
In industry, the compound could be used in the synthesis of advanced materials, such as polymers or nanomaterials. Its functional groups allow for versatile chemical modifications.
作用機序
The mechanism by which Glycine, N-(((((2,3-dihydro-2,2-dimethyl-7-benzofuranyl)oxy)carbonyl)methylamino)thio)-N-(2-methoxy-2-oxoethyl)-, methyl ester exerts its effects would depend on its specific interactions with molecular targets. These could include:
Enzyme Inhibition: Binding to the active site of an enzyme, preventing substrate access.
Receptor Modulation: Interacting with cell surface receptors to alter signaling pathways.
Pathway Involvement: Participating in metabolic or signaling pathways, affecting cellular functions.
類似化合物との比較
Similar Compounds
Glycine Derivatives: Compounds with similar glycine-based structures.
Benzofuran Compounds: Molecules containing the benzofuran ring.
Thioesters: Compounds with sulfur-containing ester groups.
Uniqueness
What sets this compound apart is its combination of structural features, which allows for unique chemical reactivity and biological activity
特性
CAS番号 |
82560-35-8 |
|---|---|
分子式 |
C18H24N2O7S |
分子量 |
412.5 g/mol |
IUPAC名 |
methyl 2-[[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxycarbonyl-methylamino]sulfanyl-(2-methoxy-2-oxoethyl)amino]acetate |
InChI |
InChI=1S/C18H24N2O7S/c1-18(2)9-12-7-6-8-13(16(12)27-18)26-17(23)19(3)28-20(10-14(21)24-4)11-15(22)25-5/h6-8H,9-11H2,1-5H3 |
InChIキー |
GWOAVIJKUNFHGG-UHFFFAOYSA-N |
正規SMILES |
CC1(CC2=C(O1)C(=CC=C2)OC(=O)N(C)SN(CC(=O)OC)CC(=O)OC)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Sodium 2-[3-[[1-(4-chlorophenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-YL]azo]-4-hydroxybenzoyl]benzoate](/img/structure/B12722335.png)
